molecular formula C16H15Cl2NO2 B13990733 Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- CAS No. 79866-29-8

Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-

Cat. No.: B13990733
CAS No.: 79866-29-8
M. Wt: 324.2 g/mol
InChI Key: HWNIHBVKDBTKTI-UHFFFAOYSA-N
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Description

Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a phenyl group, an ethoxy group, and a dichlorophenyl group. It is used in various applications, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- typically involves the reaction of 3,4-dichloroaniline with ethyl phenylglyoxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Ethanone, 2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-, also known by its CAS number 79866-29-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C16H15Cl2NO2
Molecular Weight: 324.202 g/mol
Density: 1.304 g/cm³
Boiling Point: 481.8 °C at 760 mmHg
Purity: ≥98%

Ethanone derivatives, particularly those with halogen substitutions like the dichlorophenyl group, have been studied for their ability to interact with various biological targets. The presence of the amino and ethoxy groups enhances their solubility and bioavailability, which may contribute to their pharmacological effects.

Biological Activities

  • Anticancer Activity
    • Research indicates that ethanone derivatives exhibit potent anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Ethanone Derivative AHeLa0.70
Ethanone Derivative BU2OS0.58
  • Antiviral Activity
    • The compound has also demonstrated antiviral potential against HIV-1, with EC50 values indicating significant efficacy compared to standard antiviral agents .
CompoundVirusEC50 (µM)
Ethanone Derivative CHIV-10.0364
Reference DrugNVP0.208
  • Insecticidal Properties
    • Studies have reported that ethanone derivatives possess insecticidal activity against various pests. The incorporation of halogenated phenyl groups has been shown to enhance this activity significantly .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of ethanone derivatives on multiple cancer cell lines. The results indicated that compounds with a dichlorophenyl substitution exhibited superior cytotoxicity compared to their non-halogenated counterparts.

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity, ethanone derivatives were screened for their ability to inhibit HIV replication in vitro. The most promising candidates were further evaluated for their selectivity index, showing a favorable profile for clinical development.

Properties

CAS No.

79866-29-8

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(3,4-dichloroanilino)-2-ethoxy-1-phenylethanone

InChI

InChI=1S/C16H15Cl2NO2/c1-2-21-16(15(20)11-6-4-3-5-7-11)19-12-8-9-13(17)14(18)10-12/h3-10,16,19H,2H2,1H3

InChI Key

HWNIHBVKDBTKTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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